molecular formula C9H10ClN7 B2672728 N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide CAS No. 477852-43-0

N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide

Cat. No.: B2672728
CAS No.: 477852-43-0
M. Wt: 251.68
InChI Key: YIRTVJKIYJNTFR-UHFFFAOYSA-N
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Description

N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and potential applications. This compound features a chloropyridine moiety linked to an amino group, which is further connected to a triazole ring via an ethanimidamide linkage. The presence of these functional groups endows the compound with distinct chemical properties and reactivity.

Scientific Research Applications

N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Future Directions

Compounds with similar structures have been studied for their potential applications in various fields, such as medicinal chemistry, materials science, and synthetic chemistry . Therefore, “N’-[(6-chloropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide” could also be of interest for future research in these areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, undergoes nitration to form 6-chloro-3-nitropyridine.

    Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Coupling with Triazole: The resulting 6-chloro-3-aminopyridine is then coupled with 1H-1,2,4-triazole-1-yl ethanimidamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and chloropyridine moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloropyridin-3-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
  • N-[(6-bromopyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
  • N-[(6-fluoropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide

Uniqueness

N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of the chloropyridine moiety enhances its potential for nucleophilic substitution reactions, while the triazole ring contributes to its binding affinity in biological systems. This combination makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

N'-[(6-chloropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN7/c10-7-2-1-3-9(14-7)16-15-8(11)4-17-6-12-5-13-17/h1-3,5-6H,4H2,(H2,11,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRTVJKIYJNTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NN=C(CN2C=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1)Cl)N/N=C(/CN2C=NC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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